

An In-depth Technical Guide to the Chemical Structure of Micropeptin 478-A

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Compound of Interest

Compound Name: Micropeptin 478A

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Micropeptin 478-A is a potent plasmin inhibitor isolated from the cyanobacterium *Microcystis aeruginosa* (NIES-478).[1] As a member of the micropeptin class of cyclic depsipeptides, it exhibits significant biological activity that makes it a compound of interest for therapeutic research, particularly in the context of cardiovascular diseases where plasmin activity is a key factor.[1] This technical guide provides a detailed examination of the chemical structure of Micropeptin 478-A, including its physicochemical properties, the experimental methodologies employed for its characterization, and its known biological functions.

Chemical Structure and Physicochemical Properties

Micropeptin 478-A is a complex cyclic depsipeptide. Its structure was elucidated through a combination of mass spectrometry and extensive 2D NMR spectroscopy.[1] The core structure is characterized by a cyclic arrangement of amino acids and other unique organic moieties.

The molecular formula of Micropeptin 478-A has been established as C₄₀H₆₁N₉O₁₅SCl.[1] It contains several distinct chemical units, including the amino acids Threonine (Thr), Arginine (Arg), and two moles of Isoleucine (Ile).[1] A key feature of its structure is the presence of 3-

amino-6-hydroxy-2-piperidone (Ahp), which forms a hemiaminal structure.^[1] Additionally, it incorporates 3-chloro N-MeTyr and a glyceric acid 3-O-sulfate moiety.^[1]

Quantitative Data Summary

A summary of the key quantitative data for Micropeptin 478-A is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C40H61N9O15SCl	^[1]
Molecular Weight (Exact Isotopic Mass)	975.37746 u	^[2]
Pseudomolecular Ion (FABMS, [M+H] ⁺)	m/z 976/978	^[1]
Desulfated Ion (FABMS, [M-SO ₃ +H] ⁺)	m/z 896/898	^[1]
Heavy Atom Count	66	^[2]
Aromatic Ring Count	1	^[2]
Rotatable Bond Count	15	^[2]
Minimal Number of Rings	3	^[2]
Plasmin Inhibition (IC ₅₀)	0.1 µg/mL	^[1]

Experimental Protocols

The isolation and structural elucidation of Micropeptin 478-A involved a series of meticulous experimental procedures. The following sections detail the methodologies cited in the primary literature.

Isolation of Micropeptin 478-A

- Extraction: Freeze-dried cells of *Microcystis aeruginosa* (27.6 g) were extracted with 80% methanol.^[1]

- **Solvent Partitioning:** The aqueous methanol extract was partitioned between water and diethyl ether. The aqueous layer, which showed potent plasmin inhibitory activity, was then further extracted with n-butanol.[1]
- **Initial Chromatography:** The n-butanol extract was subjected to ODS (octadecylsilane) flash column chromatography.[1]
- **High-Performance Liquid Chromatography (HPLC):** The active fractions from the flash chromatography were purified by reversed-phase HPLC using a gradient of aqueous acetonitrile containing 0.05% trifluoroacetic acid (TFA) to yield pure Micropeptin 478-A as a colorless amorphous powder.[1]

Structural Elucidation

- **Mass Spectrometry:** Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution FABMS (HRFABMS) were used to determine the molecular weight and elemental composition. The presence of a chlorine atom was indicated by the characteristic isotopic pattern of the pseudomolecular ions at m/z 976/978 ($[M+H]^+$). A desulfated fragment was also observed.[1]
- **Amino Acid Analysis:** The hydrolysate of Micropeptin 478-A was analyzed to identify the constituent amino acids, revealing the presence of Threonine, Arginine, and two moles of Isoleucine.[1]
- **2D NMR Spectroscopy:** A comprehensive suite of 2D NMR experiments was conducted to determine the connectivity and stereochemistry of the molecule. These included:[1]
 - **COSY (Correlation Spectroscopy):** To identify proton-proton couplings within spin systems.
 - **HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence):** To correlate protons with their directly attached carbons.
 - **HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy) or TOCSY (Total Correlation Spectroscopy):** To identify all protons within a spin system.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range correlations between protons and carbons, crucial for connecting the different structural fragments.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for assigning stereochemistry.

Plasmin Inhibition Assay

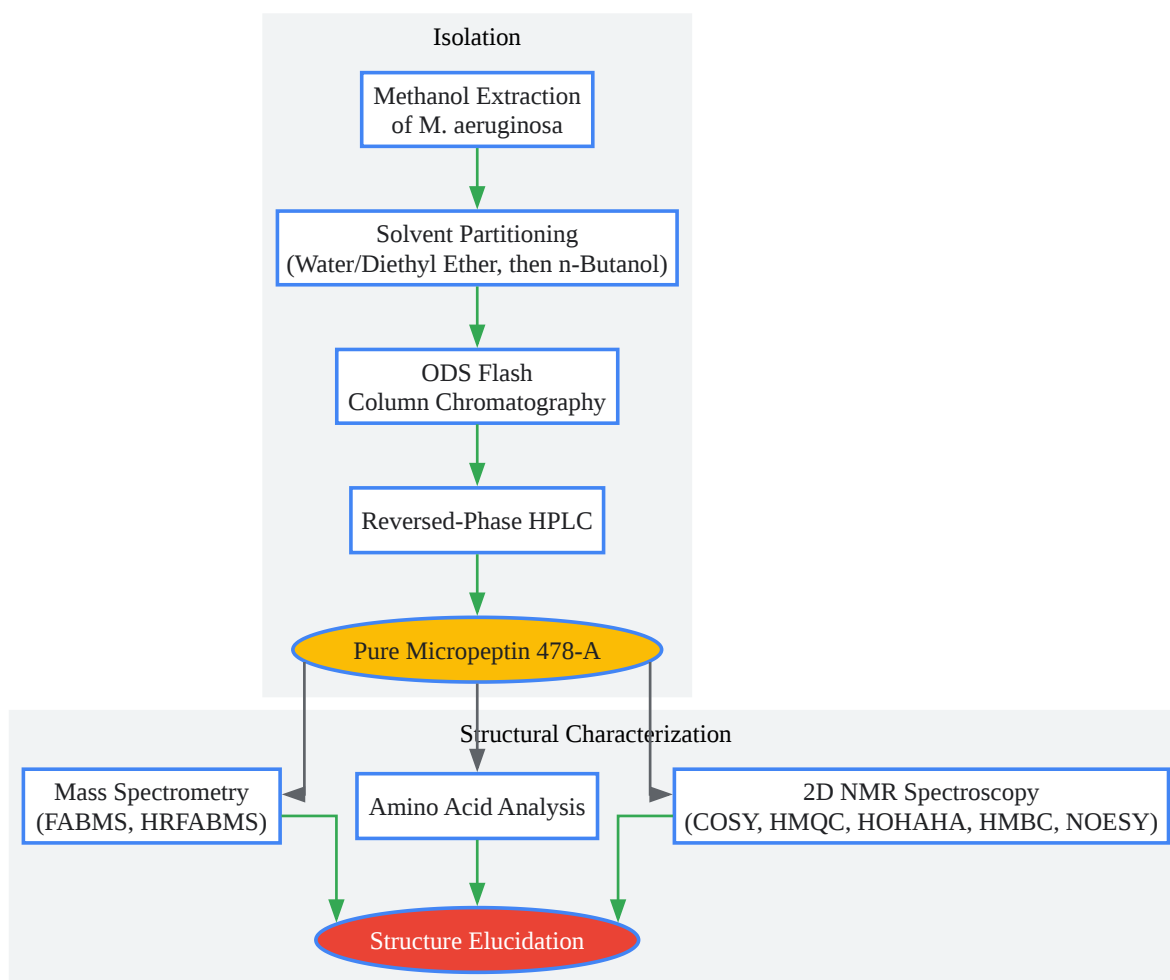
While a detailed protocol for the plasmin inhibition assay for Micropeptin 478-A is not provided in the initial search results, a general procedure for such an assay would typically involve:

- Reagents: Human plasmin, a chromogenic plasmin substrate (e.g., S-2251), and a suitable buffer (e.g., Tris-HCl).
- Procedure: a. A solution of human plasmin is pre-incubated with varying concentrations of Micropeptin 478-A for a defined period at a specific temperature (e.g., 37°C). b. The chromogenic substrate is added to initiate the reaction. c. The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. d. The percentage of inhibition is calculated relative to a control without the inhibitor. e. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the logical flow of the experimental procedures used to isolate and elucidate the structure of Micropeptin 478-A.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com